molecular formula C10H8N4OS3 B14904233 5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14904233
M. Wt: 296.4 g/mol
InChI Key: LBOLMASRDJUEMJ-UHFFFAOYSA-N
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Description

5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core with an amine group at position 2 and a thioether-linked (2-(thiophen-2-yl)oxazol-4-yl)methyl substituent at position 5. This structural complexity combines aromatic heterocycles (thiophene and oxazole) with the thiadiazole scaffold, which is known for diverse biological activities, including antimicrobial, antifungal, and anticancer properties .

Properties

Molecular Formula

C10H8N4OS3

Molecular Weight

296.4 g/mol

IUPAC Name

5-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H8N4OS3/c11-9-13-14-10(18-9)17-5-6-4-15-8(12-6)7-2-1-3-16-7/h1-4H,5H2,(H2,11,13)

InChI Key

LBOLMASRDJUEMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CO2)CSC3=NN=C(S3)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule comprises two heterocyclic systems:

  • 2-(Thiophen-2-yl)oxazol-4-ylmethylthio moiety : Derived from a substituted oxazole ring fused to a thiophene group, functionalized with a methylthio linker.
  • 1,3,4-Thiadiazol-2-amine core : A five-membered ring containing two nitrogen and one sulfur atom, substituted at the 5-position.

Retrosynthetically, the compound can be dissected into:

  • Intermediate A : 4-(Chloromethyl)-2-(thiophen-2-yl)oxazole
  • Intermediate B : 5-Mercapto-1,3,4-thiadiazol-2-amine

Coupling of Intermediates A and B via nucleophilic substitution forms the methylthio bridge.

Synthesis of the Oxazole Component (Intermediate A)

Iodine-Promoted [3+2] Cycloaddition for Oxazole Formation

The 2-(thiophen-2-yl)oxazole ring is synthesized via a formal [3+2] cycloaddition between thiophen-2-yl methyl ketone and ethyl 2-isocyanoacetate, as adapted from Wu et al..

Reaction Conditions:
  • Substrates : Thiophen-2-yl methyl ketone (1.0 mmol), ethyl 2-isocyanoacetate (2.0 mmol)
  • Catalyst : Molecular iodine (1.6 mmol)
  • Solvent : DMSO (3 mL)
  • Temperature : 130°C, 10–12 hours
  • Workup : Aqueous extraction with EtOAc, column chromatography (petroleum ether/EtOAc)
Key Reaction Steps:
  • Iodine Activation : Iodine facilitates the α-C–H activation of the methyl ketone, generating a reactive iodonium intermediate.
  • Cycloaddition : The isocyanide attacks the activated ketone, followed by intramolecular cyclization to form the oxazole ring.
Product:

Ethyl 5-(thiophen-2-yl)oxazole-2-carboxylate is obtained in 75–81% yield. Subsequent reduction of the ester to a primary alcohol (LiAlH₄, THF, 0°C to reflux) yields 5-(thiophen-2-yl)oxazole-4-methanol.

Conversion to 4-(Chloromethyl)-2-(thiophen-2-yl)oxazole

The alcohol is halogenated using thionyl chloride (SOCl₂, DCM, 0°C to room temperature, 2 hours) to produce Intermediate A in >90% yield.

Synthesis of the Thiadiazole Component (Intermediate B)

One-Pot Thiadiazole Formation via Polyphosphate Ester (PPE)

The 1,3,4-thiadiazol-2-amine core is synthesized using the PPE-mediated method by reacting thiosemicarbazide with carboxylic acids. To introduce a mercapto group at position 5, thioglycolic acid serves as the carboxylic acid precursor.

Reaction Conditions:
  • Substrates : Thioglycolic acid (5 mmol), thiosemicarbazide (5 mmol)
  • Reagent : Polyphosphate ester (20 g)
  • Solvent : Chloroform (30 mL)
  • Temperature : Reflux (60–85°C), 10 hours
  • Workup : Neutralization with NaHCO₃, extraction with chloroform
Mechanism:
  • Acylation : PPE promotes the acylation of thiosemicarbazide by thioglycolic acid, forming a thioacyl hydrazide intermediate.
  • Cyclodehydration : Intramolecular cyclization with concurrent H₂S elimination yields 5-mercapto-1,3,4-thiadiazol-2-amine.
Yield**: 44–70% (dependent on carboxylic acid solubility).

Coupling of Intermediates A and B

Nucleophilic Substitution for Methylthio Bridge Formation

Intermediate A (4-(chloromethyl)oxazole) reacts with Intermediate B (5-mercapto-thiadiazol-2-amine) under basic conditions to form the target compound.

Reaction Conditions:
  • Base : Triethylamine (2.0 mmol)
  • Solvent : DMF, 60°C, 6 hours
  • Molar Ratio : 1:1 (A:B)
  • Workup : Precipitation in ice-water, recrystallization from ethanol
Mechanism**:

The thiolate anion (generated via deprotonation by Et₃N) performs an SN² attack on the chloromethyl group, displacing chloride and forming the methylthio bridge.

Yield**: 65–72%

Comparative Analysis of Synthetic Routes

Step Methodology Yield (%) Key Advantage
Oxazole Synthesis I₂/DMSO Cycloaddition 75–81 Atom-economical, one-pot
Thiadiazole Synthesis PPE-Mediated Cyclization 44–70 Avoids toxic reagents (e.g., POCl₃)
Coupling Reaction SN² Substitution 65–72 High regioselectivity

Challenges and Optimization Opportunities

  • Oxazole Halogenation : SOCl₂ may lead to over-chlorination; alternatives like PBr₃ could improve selectivity.
  • Thiadiazole Thiol Stability : The mercapto group is prone to oxidation; adding antioxidants (e.g., BHT) during synthesis improves stability.
  • Coupling Efficiency : Ultrasonication or microwave-assisted conditions may enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiadiazole rings can be oxidized using strong oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound with a unique combination of thiadiazole and oxazole moieties. The compound's structure includes a thiophenyl group and a methylthio group, which contribute to its potential biological activity. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the thiophen-2-yl group enhances the compound's lipophilicity and may influence its interaction with biological targets.

Potential Applications

This compound has potential applications in several fields:

  • Drug Discovery The compound can be used as a scaffold for developing new drugs targeting various diseases.
  • Agrochemicals It can be used as a building block for designing new pesticides and herbicides.
  • Material Science The compound can be used to create novel materials with unique properties.

Structural Comparison

Several compounds share structural similarities with this compound. The table below compares these compounds, highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(Thiophen-2-yl)-1,3,4-thiadiazoleContains thiophene and thiadiazole ringsAntimicrobialSimpler structure; lacks oxazole
1,3,4-Thiadiazole derivativesVarious substitutions on the thiadiazole ringAnticancerBroad spectrum of activities; less specific
5-(Oxazolyl)-1,3,4-thiadiazoleOxazole fused with thiadiazoleAntimicrobial and anticancerDirectly compares oxazole content

Mechanism of Action

The mechanism of action of 5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors involved in critical biological processes, such as DNA replication and protein synthesis.

    Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazol-2-amine derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Thioether-Linked Aromatic Substituents
  • 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine Substituent: 4-Fluorobenzylthio. Properties: Fluorine enhances lipophilicity and metabolic stability. Molecular weight = 241.302 g/mol .
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine

    • Substituent : Thiophene-Schiff base.
    • Activity : Exhibited selective anticancer activity against breast cancer (MCF7 cells, IC₅₀ = 1.28 μg/mL) .
    • Key Insight : Thiophene-containing thiadiazoles may target cancer cells, but the target compound’s oxazole-thiophene linkage could alter selectivity.
Bulky Aromatic Substituents
  • N-(3-Chlorophenyl)-5-(4-(di(indol-3-yl)methyl)phenyl)-1,3,4-thiadiazol-2-amine Substituent: Di(indol-3-yl)methylphenyl. Key Insight: Bulky substituents may enhance membrane interaction, but the target compound’s oxazole-thiophene group offers a balance between hydrophobicity and steric effects.
Hybrid Heterocyclic Systems
  • N-[(5-Substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Substituent: Thiazole-oxadiazole hybrid. Key Insight: The target compound’s oxazole-thiadiazole hybrid may similarly exploit synergistic heterocyclic interactions.

Physicochemical and Structural Comparisons

Compound Structure Substituent at Position 5 Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound (2-(Thiophen-2-yl)oxazol-4-yl)methylthio ~348.4* Hypothesized broad-spectrum activity N/A
5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine 4-Fluorobenzylthio 241.302 Metabolic stability
Schiff Base Derivatives Thiophene-Schiff base ~350–400 Anticancer (IC₅₀ = 1.28 μg/mL)
Di(indolyl)methyl Derivatives Di(indol-3-yl)methylphenyl ~500–530 Antifungal

*Estimated based on structural formula.

Structure-Activity Relationship (SAR) Insights

Thiophene vs. Oxazole-Thiophene : Thiophene-containing derivatives (e.g., ) show anticancer activity, while the target’s oxazole-thiophene group may improve solubility or target specificity due to increased polarity.

Fluorine Substitution : Fluorinated analogs (e.g., ) highlight the role of electronegative groups in enhancing stability and bioavailability.

Bulky vs. Compact Substituents : Bulky groups (e.g., di(indolyl)methyl ) enhance antifungal activity, whereas the target’s compact oxazole-thiophene substituent may optimize cell penetration.

Biological Activity

5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a complex organic compound that combines thiadiazole and oxazole moieties. Its unique structure suggests promising biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

Structural Overview

The compound features several key structural elements:

  • Thiadiazole Ring : Known for diverse pharmacological properties.
  • Oxazole Moiety : Enhances lipophilicity and biological interactions.
  • Thiophenyl Group : Contributes to the compound's overall biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. A study indicated that compounds with the 1,3,4-thiadiazole moiety demonstrate varying degrees of effectiveness against a range of bacterial strains. The presence of the thiophenyl group in this compound may enhance its binding affinity to microbial targets.

Anticancer Potential

Research highlights the anticancer potential of thiadiazole derivatives. The compound is believed to interfere with DNA synthesis and cell division processes in cancer cells. In vitro studies have indicated that similar compounds effectively inhibit tumor growth by targeting key cellular pathways involved in neoplastic transformation.

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory properties. Thiadiazole derivatives have been reported to modulate inflammatory responses through various mechanisms, including inhibition of pro-inflammatory cytokines.

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of 1,3,4-thiadiazole derivatives against several pathogens. The results showed that derivatives with thiophenyl substitutions exhibited enhanced activity compared to their simpler counterparts.
  • Cancer Cell Studies :
    In vitro assays demonstrated that this compound significantly reduced proliferation rates in various cancer cell lines by inducing apoptosis.

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
5-(Thiophen-2-yl)-1,3,4-thiadiazoleContains thiophene and thiadiazole ringsAntimicrobialSimpler structure; lacks oxazole
1,3,4-Thiadiazole derivativesVarious substitutions on thiadiazole ringAnticancerBroad spectrum; less specific
5-(Oxazolyl)-1,3,4-thiadiazoleOxazole fused with thiadiazoleAntimicrobial and anticancerDirectly compares oxazole content

The biological activity of 5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amines may be attributed to:

  • Inhibition of Key Enzymes : Targeting enzymes involved in DNA replication and repair.
  • Modulation of Receptor Activity : Interacting with receptors that regulate inflammation and cell growth.

Q & A

Q. What are the established synthetic routes for preparing 5-(((2-(Thiophen-2-yl)oxazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-amine?

  • Methodological Answer : The compound can be synthesized via sequential cyclization and functionalization reactions. A common approach involves:
  • Step 1 : Cyclocondensation of thiosemicarbazide with a carbonyl derivative (e.g., substituted oxazole intermediates) in acidic or alkaline media (e.g., concentrated H₂SO₄ or NaOH) to form the 1,3,4-thiadiazole core .
  • Step 2 : Thioether linkage formation using a thiol-containing intermediate (e.g., (2-(thiophen-2-yl)oxazol-4-yl)methanethiol) under nucleophilic substitution conditions. This step may require refluxing in polar aprotic solvents like DMF with a base (e.g., triethylamine) .
  • Purification : Recrystallization from ethanol or acetone is typically used to isolate the final product .

Q. How is the structural confirmation of this compound achieved using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks based on characteristic shifts for thiadiazole (~160–170 ppm for C=N), thiophene (δ 6.8–7.5 ppm for aromatic protons), and oxazole (δ 8.0–8.5 ppm) .
  • IR : Confirm the presence of NH₂ (3200–3400 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
  • X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., thiadiazole ring planarity) and hydrogen-bonding networks (e.g., N–H···N interactions between adjacent molecules) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of the thiadiazole core during synthesis?

  • Methodological Answer :
  • Catalyst selection : Use iodine in KI to accelerate cyclization, as demonstrated in analogous 1,3,4-thiadiazole syntheses .
  • Solvent effects : Polar solvents (e.g., DMF) improve solubility of intermediates, while elevated temperatures (100–120°C) promote cyclocondensation .
  • Stoichiometry : Maintain a 1:2 molar ratio of hydrazide to thiocyanate to minimize side products .
  • Monitoring : Employ TLC or HPLC to track reaction progress and optimize termination points .

Q. What strategies address contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Dynamic NMR : Resolve overlapping peaks caused by rotational isomerism (e.g., thioether linkage flexibility) by analyzing spectra at variable temperatures .
  • Crystallographic validation : Resolve ambiguities in NMR assignments (e.g., proton environments) by comparing experimental data with X-ray-derived bond lengths and angles .
  • Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR/IR spectra and cross-validate experimental results .

Q. What structural features of this compound suggest potential biological activity, and how can these be validated?

  • Methodological Answer :
  • Bioisosteric analysis : The thiadiazole-thiophene-oxazole scaffold mimics pharmacophores in known antimicrobial and anticancer agents (e.g., thiazole derivatives in ).
  • In vitro assays :
  • Antimicrobial : Screen against Gram-positive/negative bacteria using MIC assays .
  • Anticancer : Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
  • SAR studies : Modify substituents (e.g., thiophene vs. phenyl groups) to correlate structure with activity .

Data Contradiction Analysis

Q. How to reconcile discrepancies in biological activity data between similar thiadiazole derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare results across studies, noting variables like cell line specificity (e.g., reports oxadiazoles active against breast cancer but not leukemia).
  • Solubility factors : Assess logP values; hydrophobic derivatives may show false negatives due to poor aqueous solubility .
  • Assay conditions : Control for oxidative degradation (common in thiol-containing compounds) by conducting stability studies under assay conditions .

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